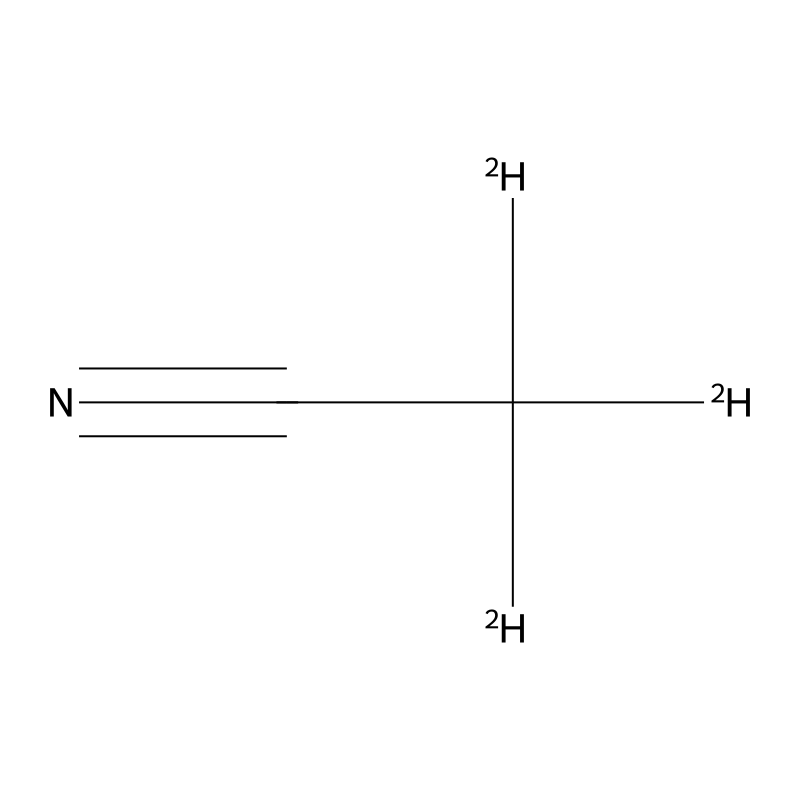

Acetonitrile-d3

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Nuclear Magnetic Resonance (NMR) Spectroscopy

Acetonitrile-d3 finds extensive use as a solvent in NMR spectroscopy due to its exceptional characteristics:

- High deuterium enrichment: The three hydrogen atoms in acetonitrile-d3 are replaced with deuterium (heavy hydrogen) atoms, offering >99% enrichment . This significantly reduces the signal from the solvent itself, allowing for clearer and more accurate detection of signals from the sample being studied .

- Solubility: Acetonitrile-d3 possesses excellent solubility for a wide range of organic compounds, making it suitable for analyzing diverse samples .

- Good chemical stability: Acetonitrile-d3 exhibits good chemical stability under various experimental conditions, minimizing potential interferences with the sample of interest .

These combined advantages make acetonitrile-d3 a preferred solvent for various NMR applications, including:

- Structure elucidation: Identifying the structure of unknown molecules by analyzing their chemical environment through NMR data .

- Dynamic studies: Investigating the dynamics and conformational changes of molecules in real-time using techniques like relaxation time measurements .

- Metabolite analysis: Studying the small molecules involved in metabolic processes within biological systems .

Isotope Labeling Studies

Acetonitrile-d3 plays a crucial role in isotope labeling studies, where specific atoms within a molecule are replaced with their heavier isotopes. This technique allows researchers to:

- Trace metabolic pathways: By incorporating deuterium-labeled precursors into biological systems, scientists can track the fate of these molecules through metabolic pathways by analyzing the distribution of the isotope in the resulting metabolites .

- Differentiate from background signals: Deuterium labeling can help differentiate signals from the molecule of interest from background signals arising from naturally abundant hydrogen atoms in complex biological samples .

Other Applications

Beyond NMR and isotope labeling, acetonitrile-d3 finds use in other scientific research areas:

- Synthesis of deuterated compounds: Acetonitrile-d3 can serve as a starting material for the synthesis of other deuterated compounds used in various research applications .

- Environmental analysis: Due to its good solvating properties and compatibility with analytical techniques like chromatography, acetonitrile-d3 can be used in certain environmental analysis applications .

Acetonitrile-d3, also known as deuterated acetonitrile, is a colorless, clear liquid with the molecular formula CD₃CN and a molecular weight of 44.07 g/mol. It is primarily used in research settings, particularly in nuclear magnetic resonance spectroscopy due to its high degree of deuteration (99.8% or higher) which enhances the clarity of spectral data. Acetonitrile-d3 is classified under the CAS number 2206-26-0 and is recognized for its stability under normal storage conditions, although it is highly flammable and must be handled with care .

While acetonitrile-d3 itself is not widely studied for direct biological activity, its parent compound, acetonitrile, has been associated with toxicological effects. Acetonitrile can cause irritation to the skin and eyes and may have harmful effects upon inhalation or ingestion. The deuterated version may exhibit similar properties but is primarily used as a solvent in biological studies rather than as a therapeutic agent .

Acetonitrile-d3 can be synthesized through several methods:

- Deuteration of Acetonitrile: This involves the reaction of acetonitrile with deuterated reagents such as deuterated lithium aluminum hydride or sodium deuteride.

- Hydrogen Exchange: In this method, acetonitrile is treated with deuterium oxide under controlled conditions to facilitate hydrogen-deuterium exchange.

- Electrochemical Methods: These methods utilize electrolysis to introduce deuterium into the acetonitrile molecule.

Each synthesis method aims to achieve a high degree of purity and deuteration for effective use in scientific research .

Acetonitrile-d3 is predominantly used in:

- Nuclear Magnetic Resonance Spectroscopy: Its high purity makes it an ideal solvent for NMR studies, allowing for clearer spectral data.

- Isotope Labeling Studies: It serves as a tracer in various chemical and biological research applications.

- Chemical Synthesis: Used as a solvent in reactions where its unique properties can influence reaction pathways.

The versatility of acetonitrile-d3 makes it valuable in both academic and industrial research settings .

Research involving acetonitrile-d3 often focuses on its interactions with various catalysts and substrates. For instance, studies have shown that it effectively probes the acidity of zeolites when used as a solvent in catalytic reactions. The presence of deuterium allows for detailed mechanistic insights that are not possible with non-deuterated solvents . Additionally, its interactions in photochemical processes have been explored, revealing its role in facilitating certain chemical transformations under irradiation .

Acetonitrile-d3 shares similarities with several other compounds, particularly those within the nitrile family or those used in NMR spectroscopy. Below is a comparison highlighting its uniqueness:

| Compound | Molecular Formula | Deuteration Level | Common Uses |

|---|---|---|---|

| Acetonitrile | C₂H₃N | Not applicable | Solvent for organic reactions |

| Propionitrile | C₃H₇N | Not applicable | Solvent and reagent in organic synthesis |

| Benzonitrile | C₇H₅N | Not applicable | Solvent and intermediate in synthesis |

| Acetone-d6 | C₃D₆O | 100% | NMR spectroscopy |

| Ethanol-d6 | C₂D₆O | 100% | NMR spectroscopy |

Uniqueness of Acetonitrile-d3:

- The presence of three deuterium atoms allows for enhanced NMR signal resolution compared to non

The development of deuterated solvents, including acetonitrile-d3, is closely tied to the evolution of NMR spectroscopy as an analytical technique. The synthesis of acetonitrile-d3 primarily relies on base-catalyzed exchange reactions with deuterium oxide (D2O), a method that has been refined over decades of chemical research. Pioneering work in this area dates back to 1938, when Reitz examined the relative rates of exchange and hydrolysis of acetonitrile, discovering that at 80°C, exchange was approximately 40 times more rapid than hydrolysis. This fundamental understanding laid the groundwork for efficient deuteration methods that would eventually enable commercial production of high-purity acetonitrile-d3.

The production of deuterated compounds like acetonitrile-d3 depends heavily on the availability of deuterium sources, particularly heavy water (D2O). Historically, the Girdler sulfide process, sometimes referred to as the Geib-Spevack process, has been a primary method for producing D2O. This process takes advantage of the equilibrium between water and partially deuterated hydrogen sulfide, enabling iterative enrichment to create highly deuterated water. Such technological developments have been crucial in making deuterated compounds more accessible and affordable for scientific applications, transforming them from exotic laboratory curiosities to standard research tools.

Significance in Contemporary Scientific Research

In modern scientific research, acetonitrile-d3 serves multiple crucial functions across various disciplines. Its primary application remains as a solvent in NMR spectroscopy, where it offers several distinct advantages. As a deuterated solvent, it significantly reduces the intensity of solvent signals in 1H NMR spectra, allowing for clearer detection of the signals from sample molecules of interest. Additionally, acetonitrile-d3 functions as a field lock in NMR instruments, providing a reference signal that helps maintain the stability of the magnetic field during measurements. This dual functionality makes it an invaluable component of high-resolution NMR experiments.

Beyond basic NMR applications, acetonitrile-d3 has found use in quantitative NMR (qNMR) experiments, where it serves as a solvent for both internal standards and samples. Its moderate polarity makes it suitable for dissolving a wide range of organic compounds, while its spectroscopic properties facilitate accurate quantification. Furthermore, acetonitrile-d3 has been employed in various spectroscopic studies, including Raman spectroscopy and UV-pump-IR-probe spectroscopy, contributing to advancements in molecular characterization and dynamics research. The combination of these applications has established acetonitrile-d3 as a versatile tool in contemporary analytical chemistry.

Fundamental Research Significance of Isotopic Substitution

The isotopic substitution of hydrogen with deuterium in acetonitrile represents a fundamental research tool with significant implications for various scientific fields. This substitution allows scientists to probe molecular properties and behaviors that might otherwise be difficult to study. The kinetic isotope effect—where reactions involving C-D bonds proceed at different rates compared to those involving C-H bonds—stems from the higher reduced mass and lower zero-point energy of C-D bonds, resulting in different activation energies for chemical reactions. This phenomenon provides valuable insights into reaction mechanisms and transition states, contributing to our fundamental understanding of chemical reactivity.

In spectroscopic studies, the deuterium substitution in acetonitrile-d3 allows for selective observation of molecular vibrations and dynamics. The different vibrational frequencies of C-D bonds compared to C-H bonds enable researchers to isolate specific molecular motions and interactions, enhancing our understanding of molecular structure and function. Furthermore, the use of deuterated solvents like acetonitrile-d3 has facilitated the development of advanced NMR experiments, including multidimensional correlation spectroscopy and diffusion-ordered spectroscopy, which have revolutionized the field of structural analysis. These contributions to fundamental research highlight the significance of isotopic substitution as a powerful investigative approach in molecular science.

Molecular Structural Implications of Deuterium Incorporation

The incorporation of deuterium into acetonitrile leads to several notable structural implications at the molecular level. While the overall geometry of the molecule remains largely unchanged compared to its non-deuterated counterpart, the C-D bonds differ slightly from C-H bonds in terms of bond length and strength. These subtle differences can influence the molecule's physical properties, spectroscopic characteristics, and chemical reactivity, making acetonitrile-d3 distinct from regular acetonitrile in specific applications.

From a quantum mechanical perspective, the higher mass of deuterium affects the molecule's vibrational energy levels, leading to lower zero-point energy and altered vibrational frequencies. This has implications for the molecule's thermal behavior, including melting and boiling points, as well as its spectroscopic properties across various techniques. Additionally, the spin properties of deuterium (spin = 1) differ from those of hydrogen (spin = 1/2), resulting in distinctive NMR characteristics. In 13C NMR spectra, carbons bonded to deuterium typically appear as multiplets due to coupling with the deuterium nucleus, providing additional structural information that can be valuable in molecular characterization. For acetonitrile-d3 specifically, the methyl carbon appears as a septet at approximately 1.3 ppm with a coupling constant of about 21 Hz, a direct consequence of coupling to three deuterium atoms.

The synthesis of acetonitrile-d3 (trideuteroacetonitrile) represents a critical area of isotopic chemistry, with applications spanning nuclear magnetic resonance spectroscopy, pharmaceutical research, and mechanistic studies [2] [5] [28]. This deuterated compound, with the molecular formula CD3CN, serves as an essential deuterated solvent and isotopic tracer in various analytical and synthetic applications [2] [10] [24].

Catalytic Approaches to Deuteration

Ruthenium-Pincer Complex Catalyzed Synthesis

Ruthenium-pincer complexes have emerged as highly effective catalysts for the selective alpha-deuteration of aliphatic nitriles, including acetonitrile [5]. The PNP-ruthenium pincer complex system represents one of the most efficient methodologies for acetonitrile-d3 synthesis, utilizing deuterium oxide as the deuterium source [5] [20].

The catalytic system operates under mild conditions with remarkably low catalyst loadings of 0.2 to 0.5 mol%, demonstrating exceptional efficiency in deuterium incorporation [5]. The mechanism involves a [2+2] cycloadduct formation between the nitrile functionality and a deprotonated catalytic intermediate, followed by imine-enamine tautomerization and hydrogen-deuterium exchange between the enamine intermediate and deuterium oxide [5].

Table 1: Ruthenium-Pincer Complex Catalyzed Synthesis

| Catalyst | Substrate | Catalyst Loading (mol%) | Temperature (°C) | Deuteration (%) | Reaction Time (h) | Deuterium Source |

|---|---|---|---|---|---|---|

| PNP-Ruthenium Pincer | Acetonitrile | 0.2 | 70 | 98 | 24 | D₂O |

| PNP-Ruthenium Pincer | Propionitrile | 0.2 | 70 | 94 | 24 | D₂O |

| PNP-Ruthenium Pincer | Butyronitrile | 0.5 | 70 | 95 | 24 | D₂O |

| PNP-Ruthenium Pincer | Benzyl cyanide | 0.5 | 70 | 97 | 24 | D₂O |

The selective alpha-deuteration of acetonitrile using this methodology achieves deuterium incorporation levels of up to 98%, representing near-theoretical deuteration efficiency [5] [20]. The reaction proceeds through metal-ligand cooperation, generating ruthenium ketimido and enamido pincer complexes as key intermediates for the transformation [20].

Transition Metal-Based Catalytic Systems

Beyond ruthenium catalysis, various transition metal systems have demonstrated efficacy in acetonitrile deuteration [8] [14] [16] [18] [20]. Palladium-catalyzed nondirected deuteration employs novel N,N-bidentate ligands containing N-acylsulfonamide groups, enabling deuterium incorporation under relatively mild conditions [14].

Nickel-based catalytic systems utilizing PBP-pincer (bis(phosphino)boryl) complexes facilitate hydrogen-deuterium exchange at ambient temperature with catalyst loadings of 2 mol% [16]. These systems demonstrate excellent functional group tolerance and achieve deuteration levels of 95% or higher [16].

Iridium catalysis offers alpha-selective deuteration of alcohols and related substrates, employing bipyridonate ligands for enhanced selectivity [18]. The iridium-catalyzed system operates under neutral conditions and demonstrates exceptional chemoselectivity for alpha-carbon-hydrogen bonds [18].

Manganese-pincer complexes represent an earth-abundant alternative for nitrile alpha-deuteration [20] [41]. These systems achieve 98% deuteration of acetonitrile using deuterium oxide in toluene at 70°C, demonstrating the utility of first-row transition metals in isotopic labeling [20] [41].

Table 2: Transition Metal-Based Catalytic Systems

| Metal | Ligand System | Deuterium Source | Temperature (°C) | Deuteration Efficiency (%) | Selectivity |

|---|---|---|---|---|---|

| Palladium | N,N-bidentate acylsulfonamide | D₂O | 120 | >90 | High |

| Nickel | PBP-pincer (bis(phosphino)boryl) | D₂ | 25 | 95 | High |

| Iridium | Bipyridonate | D₂O | Room temp | 98 | α-selective |

| Manganese | PNP-pincer | D₂O | 70 | 98 | α-selective |

| Cobalt | Electrochemical system | D₂O/AcOD | Room temp | 99 | High |

| Iron | β-diketiminato | D₂ | Room temp | 97 | High |

| Rhodium | Phosphine complex | D₂O | 100 | 85 | Moderate |

Alternative Synthesis Routes

Alternative synthetic approaches to acetonitrile-d3 include direct synthesis from deuterated precursors and isotope exchange reactions [11] [33]. Metal-free deuteration methods utilizing visible light photocatalysis have gained attention for their mild reaction conditions and sustainability [11] [33].

Radical deuteration procedures employing deuterium oxide as the deuterium source offer advantages in terms of cost-effectiveness and environmental compatibility [11] [33]. These methods feature broad substrate scope, highly efficient deuterium incorporation, and excellent functional group compatibility [11] [33].

Electrochemical deuteration represents another alternative route, utilizing low-coordinated iron nanoparticle cathodes for room-temperature transformations [9]. This approach achieves up to 99% alpha-beta-deuterium ratios in aryl ethylamines and related compounds [9].

Industrial-Scale Production Methodologies

Industrial production of acetonitrile-d3 employs several scaled-up methodologies, with flow synthesis and microwave-assisted processes leading current commercial applications [21] [23]. Cambridge Isotope Laboratories and other major suppliers utilize manufacturing-grade processes that achieve isotopic purities exceeding 99.8 atom% deuterium [21].

Flow synthesis methodologies utilizing microwave heating have demonstrated superior efficiency compared to conventional batch processes [23]. These systems enable continuous production with higher reaction efficiency and improved throughput, achieving deuteration levels of 94.3 atom% deuterium at production scales of 1 kilogram per month [23].

Table 3: Industrial-Scale Production Methodologies

| Method | Production Scale | Deuteration Level (atom% D) | Energy Efficiency | Process Time | Environmental Impact |

|---|---|---|---|---|---|

| Flow Synthesis with Microwave | 1 kg/month | 94.3 | High | Continuous | Low |

| Batch Microwave Reactor | 100-500 g/batch | 90-95 | Medium | 2-6 hours | Medium |

| Continuous Multi-stage Flow | 1-10 kg/month | 95-98 | High | Continuous | Low |

| High-pressure Autoclave | 10-100 kg/batch | 85-92 | Low | 12-24 hours | High |

| Conventional Distillation | Industrial scale | 99.8 | Medium | 4-8 hours | Medium |

Multi-stage flow synthesis systems enable higher deuteration ratios through stepwise hydrogen-deuterium exchange reactions [23]. This approach reduces the amount of expensive deuterium oxide required while achieving target deuteration levels through multiple reaction stages [23].

Isotopic Enrichment Strategies and Purification Techniques

Isotopic enrichment and purification of acetonitrile-d3 involve multiple separation techniques to achieve the high purity levels required for analytical applications [25] [26] [30]. Fractional distillation remains the primary method for large-scale purification, achieving chemical purities exceeding 99.0% with isotopic enrichment levels of 99.5 atom% deuterium [25] [26].

Azeotropic distillation techniques enable higher purification levels by eliminating water and other impurities that form azeotropic mixtures with acetonitrile [25] [26]. This method achieves isotopic enrichment levels of 99.7 atom% deuterium with water content below 0.02% [26].

Ion exchange resin treatment provides the highest purification levels, achieving 99.8% chemical purity and 99.8 atom% deuterium enrichment [26]. However, this method exhibits lower cost efficiency due to resin replacement and processing requirements [26].

Table 4: Isotopic Enrichment and Purification Techniques

| Technique | Purity Achieved (%) | Isotopic Enrichment (atom% D) | Water Content (%) | Recovery Yield (%) | Cost Efficiency |

|---|---|---|---|---|---|

| Fractional Distillation | 99.0 | 99.50 | <0.05 | 85-90 | High |

| Azeotropic Distillation | 99.5 | 99.70 | <0.02 | 80-85 | Medium |

| Ion Exchange Resin Treatment | 99.8 | 99.80 | <0.02 | 90-95 | Low |

| Crystallization | 98.5 | 99.00 | <0.1 | 70-75 | Medium |

| Gas Chromatography | 99.9 | 99.96 | <0.005 | 95-98 | Very Low |

| Molecular Sieve Adsorption | 99.2 | 99.30 | <0.03 | 88-92 | Medium |

Gas chromatographic purification achieves the highest isotopic enrichment levels of 99.96 atom% deuterium but operates at very low cost efficiency due to small-scale processing limitations [30]. Molecular sieve adsorption provides intermediate purification levels with moderate cost efficiency, making it suitable for specialized applications [30].

Green Chemistry Approaches to Acetonitrile-d3 Synthesis

Green chemistry principles have increasingly influenced acetonitrile-d3 synthesis methodologies, emphasizing sustainable deuterium sources, reduced energy consumption, and minimized environmental impact [32] [33] [34]. Photocatalytic deuteration utilizing visible light represents a particularly promising approach, eliminating the need for organic solvents while operating under mild conditions [33] [34].

Microwave-assisted synthesis reduces reaction times and energy consumption compared to conventional heating methods [32] [35]. These approaches achieve deuteration efficiencies of 85-90% while significantly reducing processing time and energy requirements [35].

Solvent-free reactions eliminate waste generation from organic solvents, utilizing deuterated methanol as both reactant and medium [36] [37]. These methodologies achieve deuteration efficiencies of approximately 88% while eliminating solvent disposal concerns [36].

Table 5: Green Chemistry Approaches to Acetonitrile-d3 Synthesis

| Approach | Deuterium Source | Energy Source | Environmental Benefits | Deuteration Efficiency (%) | Sustainability Rating |

|---|---|---|---|---|---|

| Photocatalytic Deuteration | D₂O | Visible light | No organic solvents, mild conditions | 92 | Excellent |

| Microwave-Assisted Synthesis | D₂O | Microwave | Reduced reaction time, energy efficient | 85-90 | Good |

| Solvent-free Reactions | CD₃OD | Heat | No solvent waste | 88 | Very Good |

| Biocatalytic Methods | D₂O + enzymes | Enzymatic | Biodegradable catalysts | 70-80 | Excellent |

| Flow Chemistry | D₂O | Heat | Continuous process, reduced waste | 94 | Good |

| Electrochemical Deuteration | D₂O/CD₃OD | Electricity | Room temperature, aqueous medium | 99 | Excellent |

Electrochemical deuteration methods operate at room temperature using aqueous media, achieving deuteration efficiencies of 99% while minimizing energy consumption [9] [34]. These systems utilize sustainable electricity as the energy source and avoid harsh chemical conditions [9] [34].

Biocatalytic approaches, while achieving lower deuteration efficiencies of 70-80%, offer excellent sustainability through the use of biodegradable enzymatic catalysts and aqueous reaction media [32]. Flow chemistry systems provide continuous processing with reduced waste generation and improved atom economy [32] [23].

GHS Hazard Statements

H225 (96.36%): Highly Flammable liquid and vapor [Danger Flammable liquids];

H302 (80%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (89.09%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H319 (92.73%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (80%): Harmful if inhaled [Warning Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Irritant